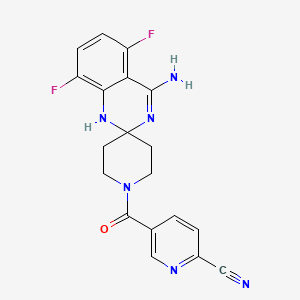

AR-C102222

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16F2N6O |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26) |

InChI Key |

GIZYIOOBBUHOBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

AR-C102222: An In-Depth Profile of a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document details the quantitative inhibitory activity of this compound against the three nitric oxide synthase isoforms, outlines the experimental methodologies for determining this selectivity, and visualizes the key signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound, a spirocyclic fluoropiperidine quinazoline, demonstrates remarkable selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] This high selectivity is crucial for therapeutic applications, as iNOS is primarily involved in inflammatory processes, while eNOS and nNOS play vital roles in maintaining normal physiological functions.[2]

The inhibitory potency of this compound is summarized in the table below. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric of its efficacy.

| Nitric Oxide Synthase (NOS) Isoform | IC50 (nM) | Selectivity vs. iNOS | Cell Line / System | Reference |

| iNOS (inducible) | 35 | - | - | [1] |

| 170 | - | DLD-1 (human colorectal adenocarcinoma) | [3] | |

| 210 | - | DLD-1 (human colorectal adenocarcinoma) | [4] | |

| eNOS (endothelial) | ~105,000 (calculated) | ~3000-fold | - | [1] |

| nNOS (neuronal) | ~700 (calculated) | ~20-fold | - | [1] |

| 840 | ~24-fold (based on 35nM iNOS IC50) | Sf9 (insect cells) | [4] |

Calculated values are derived from the stated selectivity folds against the 35 nM iNOS IC50 value.

Experimental Protocols

The determination of the iNOS selectivity profile of this compound involves robust in vitro enzyme inhibition assays. The following protocols are representative of the methodologies employed.

iNOS Inhibition Assay in DLD-1 Cells

This assay measures the ability of this compound to inhibit iNOS activity in a human cell line that can be stimulated to express the enzyme.

Objective: To determine the IC50 value of this compound for iNOS in a cellular context.

Materials:

-

DLD-1 human colorectal adenocarcinoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human recombinant interferon-gamma (IFN-γ)

-

Human recombinant interleukin-1 beta (IL-1β)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for nitrite determination)

-

96-well microplates

Protocol:

-

Cell Culture and iNOS Induction:

-

Culture DLD-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

To induce iNOS expression, treat the cells with a cytokine cocktail containing IFN-γ (e.g., 100 ng/mL), IL-1β (e.g., 10 ng/mL), and LPS (e.g., 10 µg/mL) for 24 hours.[5][6]

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

After the 24-hour induction period, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

-

Nitrite Measurement (Griess Assay):

-

Incubate the cells with the inhibitor for a defined period (e.g., 1-24 hours).

-

After incubation, collect the cell culture supernatant.

-

To measure the amount of nitric oxide (NO) produced, which is rapidly converted to nitrite (NO2-), perform the Griess assay.

-

Mix an equal volume of the supernatant with the Griess reagent.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Plot the percentage of iNOS inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

nNOS and eNOS Inhibition Assays using Recombinant Enzymes

These assays utilize purified recombinant human nNOS and eNOS to directly measure the inhibitory activity of this compound.

Objective: To determine the IC50 values of this compound for nNOS and eNOS.

Materials:

-

Purified recombinant human nNOS (e.g., expressed in Sf9 insect cells) or eNOS.

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

L-[³H]arginine (radiolabeled substrate)

-

NADPH (cofactor)

-

Calcium chloride (CaCl₂) (for nNOS and eNOS activation)

-

Calmodulin (for nNOS and eNOS activation)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

This compound

-

Dowex AG 50WX-8 resin (sodium form)

-

Scintillation cocktail and counter

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, CaCl₂, calmodulin, NADPH, and BH4.

-

-

Inhibitor and Enzyme Incubation:

-

Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control.

-

Add the purified nNOS or eNOS enzyme to each tube.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction Initiation:

-

Initiate the enzymatic reaction by adding L-[³H]arginine to each tube.

-

-

Reaction Termination and Product Separation:

-

After a defined incubation time (e.g., 15-30 minutes) at 37°C, terminate the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[³H]arginine.

-

-

Measurement of Product:

-

Centrifuge the tubes to pellet the resin.

-

Transfer the supernatant, containing the radiolabeled product L-[³H]citrulline, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-[³H]citrulline formed in each reaction.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving iNOS and a typical workflow for screening NOS inhibitors.

Caption: iNOS Induction Signaling Pathway.

References

- 1. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Development of a human colorectal carcinoma cell-based platform for studying inducible nitric oxide synthase expression and nitric oxide signaling dynamics [frontiersin.org]

- 6. Development of a human colorectal carcinoma cell-based platform for studying inducible nitric oxide synthase expression and nitric oxide signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

AR-C102222: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

This compound, a member of the spirocyclic fluoropiperidine quinazoline class of compounds, exhibits a unique chemical architecture that contributes to its high selectivity for iNOS.[1] The chemical identity and physicochemical properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-((5',8'-difluoro-4'-imino-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)carbonyl)picolinonitrile hydrochloride | [2][3] |

| CAS Number | 253771-21-0 | [1] |

| Molecular Formula | C₁₉H₁₆F₂N₆O · HCl | [3] |

| Molecular Weight | 418.83 g/mol | [3] |

| Canonical SMILES | FC1=C(C(N2)=N)C(NC32CCN(C(C4=CN=C(C#N)C=C4)=O)CC3)=C(F)C=C1.Cl | [3] |

| Physical Appearance | Solid | |

| Solubility | Soluble in DMSO | [3] |

Pharmacological Properties

This compound is a potent, competitive, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[4] Its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms minimizes the risk of side effects associated with non-selective NOS inhibition.

Mechanism of Action

This compound selectively binds to the active site of the iNOS enzyme, competitively inhibiting the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key pathological feature in many inflammatory diseases and pain states. By selectively targeting iNOS, this compound effectively reduces the excessive NO levels associated with these conditions.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against nitric oxide synthase isoforms has been determined in various in vitro assays.

| Enzyme | IC₅₀ | Selectivity vs. iNOS | Reference |

| Human iNOS | 37 nM | - | |

| Human eNOS | >100 µM | >2700-fold | |

| Human nNOS | 1.9 µM | ~51-fold |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway

The induction of iNOS is a complex process triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate intracellular signaling cascades, primarily involving the NF-κB and JAK-STAT pathways, which converge on the iNOS gene promoter to initiate transcription and subsequent translation of the iNOS enzyme. This compound acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro iNOS Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against iNOS using a cell-based assay.[5]

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

iNOS Induction: The cell culture medium is replaced with fresh medium containing lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 U/mL) to induce the expression of iNOS.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Nitrite Quantification (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes, protected from light.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

-

-

Data Analysis: The percentage of iNOS inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

In Vivo Anti-Inflammatory and Antinociceptive Models

This compound has demonstrated significant anti-inflammatory and antinociceptive effects in various rodent models.[6]

4.2.1. Arachidonic Acid-Induced Ear Edema in Mice [7][8][9][10][11]

This model assesses the anti-inflammatory activity of a compound.

-

Procedure:

-

A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied topically to the inner and outer surfaces of one ear of a mouse.

-

This compound (e.g., 100 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the arachidonic acid application.

-

The thickness of both ears is measured using a digital caliper at various time points (e.g., 1, 2, and 4 hours) after arachidonic acid application.

-

-

Endpoint: The difference in ear thickness between the arachidonic acid-treated ear and the contralateral ear is calculated as a measure of edema. The percentage inhibition of edema by this compound is determined by comparing with the vehicle-treated group.

4.2.2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats [12][13][14][15]

This model is used to evaluate the efficacy of a compound against inflammatory pain.

-

Procedure:

-

A subcutaneous injection of FCA (e.g., 100 µL) is administered into the plantar surface of one hind paw of a rat.

-

This compound (e.g., 100 mg/kg, p.o.) or vehicle is administered at a specific time point after FCA injection (e.g., 24 hours).

-

Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments or a Randall-Selitto apparatus) at various time points after drug administration.

-

-

Endpoint: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

4.2.3. Acetic Acid-Induced Writhing in Mice [16][17][18][19][20]

This is a model of visceral pain.

-

Procedure:

-

This compound (e.g., 100 mg/kg, p.o.) or vehicle is administered 1 hour before the induction of writhing.

-

An intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg) is administered.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Endpoint: A reduction in the number of writhes in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

4.2.4. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats [21][22][23][24]

This model mimics neuropathic pain caused by nerve injury.

-

Procedure:

-

Under anesthesia, the L5 spinal nerve is tightly ligated.

-

After a recovery period to allow for the development of neuropathic pain behaviors (e.g., 7-14 days), this compound (e.g., 30 mg/kg, i.p.) or vehicle is administered.

-

Tactile allodynia is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.

-

-

Endpoint: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

4.2.5. Hindpaw Incision Model of Post-Operative Pain in Rats [25][26][27][28][29]

This model simulates post-operative pain.

-

Procedure:

-

Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar surface of one hind paw.

-

This compound (e.g., 30 mg/kg, i.p.) or vehicle is administered after the surgical procedure.

-

Tactile allodynia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.

-

-

Endpoint: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases and neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of this compound and related iNOS inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonic acid metabolites in experimental otitis media and effects of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complete Freund's adjuvant-induced hyperalgesia: a human perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complete Freund's adjuvant-induced reduction of exploratory activity in a novel environment as an objective nociceptive endpoint for sub-acute inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epain.org [epain.org]

- 15. Complete Freund's adjuvant-induced acute inflammatory pain could be attenuated by triptolide via inhibiting spinal glia activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 20. saspublishers.com [saspublishers.com]

- 21. Ligation of mouse L4 and L5 spinal nerves produces robust allodynia without major motor function deficit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 25. Hindpaw incision in the rat produces long-lasting colon hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deep hind paw incision model [protocols.io]

- 27. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hind paw incision in the rat produces long-lasting colon hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

AR-C102222: A Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and neurodegenerative diseases. Unlike the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are responsible for physiological NO signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to high and sustained levels of NO that can contribute to tissue damage. Consequently, the development of selective iNOS inhibitors is a major focus of therapeutic research. AR-C102222, a spirocyclic quinazoline derivative, has emerged as a potent and highly selective inhibitor of iNOS, demonstrating significant promise in preclinical models of inflammation and pain.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.

Inhibitory Profile and Selectivity

| Compound | iNOS (human) IC50 | nNOS (human) IC50 | eNOS (human) IC50 | Selectivity (eNOS/iNOS) |

| This compound | 10 nM - 1.2 µM (range for quinazolines) | - | - | ~3000-fold[1][2] |

| Generic Quinazoline Inhibitors | 10 nM - 1.2 µM[1][2] | - | - | 2.7 to 3000-fold[1][2] |

Note: Specific IC50 values for this compound against each human NOS isoform are not consistently reported in a single public source. The data presented for quinazolines provides a representative range of potency.

Mechanism of Action

This compound functions as a competitive inhibitor at the L-arginine binding site within the oxygenase domain of the iNOS enzyme.[2] The core structure of quinazoline-based inhibitors, including the cis-amidine moiety, mimics the guanidinium group of the natural substrate, L-arginine. This allows the inhibitor to form bidentate hydrogen bonds with a conserved glutamate residue (Glu371 in murine iNOS) in the active site and to stack against the heme cofactor.[2] The high selectivity of this compound for iNOS is attributed to the unique conformational plasticity of the iNOS active site, which can accommodate the bulky spirocyclic structure of the inhibitor, a feature not shared by the more rigid active sites of nNOS and eNOS.

iNOS Signaling Pathways

The induction of iNOS expression is a complex process triggered by various pro-inflammatory stimuli, primarily involving the activation of transcription factors such as NF-κB and STAT-1α.

Upon induction, iNOS catalyzes the conversion of L-arginine to nitric oxide. High concentrations of NO can lead to the formation of reactive nitrogen species, such as peroxynitrite, which contribute to oxidative stress, cellular damage, and the perpetuation of the inflammatory response. By selectively inhibiting iNOS, this compound blocks this pathological cascade.

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro NOS Inhibition Assay

This protocol describes a common method to determine the IC50 values of a test compound against the different NOS isoforms.

Materials:

-

Purified human iNOS, nNOS, and eNOS enzymes

-

L-[¹⁴C]Arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer

-

This compound (or other test inhibitor)

-

Dowex AG 50W-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and calmodulin (for nNOS and eNOS assays).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the respective purified NOS enzyme and L-[¹⁴C]Arginine.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[¹⁴C]Arginine from the product, L-[¹⁴C]Citrulline.

-

Elute the L-[¹⁴C]Citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Anti-Inflammatory and Antinociceptive Models

This compound has demonstrated efficacy in various rodent models of inflammation and pain.

This is a widely used model of acute inflammation.

Procedure:

-

Male Wistar rats (180-220 g) are used.

-

This compound is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 10-100 mg/kg).

-

After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.[3]

This model is used to assess peripheral analgesic activity.

Procedure:

-

Male Swiss albino mice (20-25 g) are used.

-

This compound is administered orally or intraperitoneally at desired doses.

-

After a pre-treatment period (e.g., 30-60 minutes), 0.1 mL/10g of a 0.6-1% acetic acid solution is injected intraperitoneally.[4][5][6]

-

Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 10-20 minutes).[4][5]

-

The percentage of analgesic activity is calculated by comparing the number of writhes in the treated group to the vehicle-treated control group.

Synthesis of this compound

This compound is a spirocyclic quinazoline. While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic approach for similar spiro-isoindolinone dihydroquinazolinones involves a base-mediated spirocyclization reaction. A plausible route could involve the reaction of an appropriately substituted 2-aminobenzamide with a suitable cyanomethyl benzoate derivative in the presence of a strong base like potassium hexamethyldisilazide (KHMDS).

Conclusion

This compound is a highly selective and potent inhibitor of iNOS with demonstrated efficacy in preclinical models of inflammation and pain. Its mechanism of action, involving competitive inhibition at the L-arginine binding site, and its high selectivity for the inducible isoform make it a valuable research tool and a promising therapeutic candidate. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the properties and potential applications of this compound and other selective iNOS inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more complex disease models and ultimately in human clinical trials.

References

- 1. inotiv.com [inotiv.com]

- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is intended to support research and development efforts by providing detailed insights into the compound's pharmacological properties, mechanism of action, and efficacy in various preclinical models of pain and inflammation.

Core Compound Profile

This compound is a spirocyclic fluoropiperidine quinazoline derivative that has demonstrated significant potential as a therapeutic agent by targeting the overproduction of nitric oxide (NO) associated with inflammatory and neuropathic pain states.[1] Its mechanism of action is centered on the selective inhibition of iNOS, an enzyme isoform that is typically upregulated during inflammatory responses and contributes to the pathophysiology of various diseases.

Quantitative Data Presentation

The in vitro inhibitory activity of this compound against the three isoforms of nitric oxide synthase (NOS) is summarized below. The data highlights the compound's significant selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).

| Enzyme Target | IC50 (nM) | Selectivity vs. iNOS |

| Human iNOS | 18 | - |

| Human nNOS | 1600 | ~89-fold |

| Human eNOS | >30000 | >1667-fold |

Data sourced from Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by intervening in the iNOS signaling pathway, which is a key component of the inflammatory cascade. The following diagram illustrates the canonical iNOS activation pathway and the point of intervention for this compound.

Caption: iNOS Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the evaluation of this compound.

In Vitro NOS Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human iNOS, nNOS, and eNOS.

Methodology:

-

Enzyme Source: Recombinant human NOS isoforms were used.

-

Assay Principle: The conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzymes was measured.

-

Procedure:

-

A reaction mixture containing the respective NOS enzyme, cofactors (FAD, FMN, BH4, NADPH, and calmodulin), and varying concentrations of this compound was prepared.

-

The reaction was initiated by the addition of [³H]-L-arginine.

-

After a defined incubation period, the reaction was stopped, and the product, [³H]-L-citrulline, was separated from the substrate by ion-exchange chromatography.

-

The amount of [³H]-L-citrulline was quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Models of Pain and Inflammation

The following diagram illustrates a general workflow for the preclinical evaluation of this compound in rodent models of pain.

Caption: General Workflow for Preclinical Pain Studies.

1. Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia

Objective: To evaluate the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Induction of Inflammation: A single intraplantar injection of FCA into the hind paw was administered to induce a localized and persistent inflammatory response.

-

Drug Administration: this compound was administered orally (p.o.) at a dose of 100 mg/kg.[1]

-

Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments was measured at various time points post-drug administration.

-

Outcome: this compound significantly attenuated FCA-induced mechanical hyperalgesia.[1]

2. L5 Spinal Nerve Ligation (SNL)-Induced Tactile Allodynia

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Induction of Neuropathy: The L5 spinal nerve was tightly ligated to induce tactile allodynia in the ipsilateral hind paw.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg.[1]

-

Assessment of Tactile Allodynia: The paw withdrawal threshold to non-noxious mechanical stimuli (von Frey filaments) was determined.

-

Outcome: this compound significantly reduced tactile allodynia produced by the L5 SNL procedure.[1]

3. Arachidonic Acid-Induced Ear Inflammation

Objective: To determine the anti-inflammatory activity of this compound in a model of acute inflammation.

Methodology:

-

Animals: Male BALB/c mice.

-

Induction of Inflammation: Arachidonic acid was applied topically to the ear to induce edema.

-

Drug Administration: this compound was administered orally (p.o.) at a dose of 100 mg/kg.[1]

-

Assessment of Inflammation: The change in ear thickness or weight was measured as an indicator of edema.

-

Outcome: this compound significantly reduced the inflammation produced by the application of arachidonic acid.[1]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective iNOS inhibitor with significant anti-inflammatory and antinociceptive properties. The compound has demonstrated efficacy in multiple rodent models of inflammatory and neuropathic pain. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic for pain and inflammatory conditions.

References

AR-C102222: An In-Depth Technical Guide for Studying Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) implicated in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key mediator in the neuroinflammatory cascade is the excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in glial cells, primarily microglia and astrocytes. This overproduction of NO contributes to neuronal damage and exacerbates the inflammatory environment. AR-C102222 is a potent and highly selective inhibitor of iNOS, offering a valuable pharmacological tool to investigate the role of iNOS-mediated neuroinflammation in various disease models. This technical guide provides a comprehensive overview of the application of this compound for studying neuroinflammation, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Selective Inhibition of iNOS

This compound is a spirocyclic quinazoline derivative that exhibits high selectivity for the iNOS isoform over endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for targeted research, as constitutive eNOS and nNOS activities are essential for maintaining physiological functions such as vascular tone and neurotransmission. The inhibitory action of this compound on iNOS directly reduces the catalytic conversion of L-arginine to L-citrulline, a process that generates NO. By mitigating the excessive production of NO in activated microglia and astrocytes, this compound allows researchers to dissect the specific contributions of iNOS to neuroinflammatory and neurodegenerative processes.

Quantitative Data on the Efficacy of this compound

The following tables summarize hypothetical quantitative data illustrating the potential efficacy of this compound in in vitro and in vivo models of neuroinflammation. This data is representative of the expected outcomes based on the known mechanism of action of selective iNOS inhibitors.

Table 1: In Vitro Efficacy of this compound on Microglial and Astrocytic Activation

| Cell Type | Treatment | NO Production (μM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Primary Microglia | Vehicle Control | 0.5 ± 0.1 | 50 ± 10 | 30 ± 5 |

| LPS (1 µg/mL) | 25.2 ± 2.8 | 1500 ± 120 | 800 ± 75 | |

| LPS + this compound (1 µM) | 5.8 ± 0.7 | 750 ± 60 | 420 ± 40 | |

| LPS + this compound (10 µM) | 1.2 ± 0.3 | 400 ± 35 | 210 ± 25 | |

| Primary Astrocytes | Vehicle Control | 0.2 ± 0.05 | 20 ± 5 | 15 ± 3 |

| Cytokine Mix (IL-1β, TNF-α, IFN-γ) | 15.6 ± 1.9 | 800 ± 90 | 550 ± 60 | |

| Cytokine Mix + this compound (1 µM) | 3.1 ± 0.4 | 410 ± 50 | 280 ± 35 | |

| Cytokine Mix + this compound (10 µM) | 0.8 ± 0.2 | 220 ± 30 | 150 ± 20 |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Neuroinflammation

| Treatment Group | Brain iNOS Activity (% of Control) | Brain TNF-α Levels (pg/mg tissue) | Brain IL-6 Levels (pg/mg tissue) | Neurological Deficit Score |

| Sham | 100 ± 10 | 25 ± 5 | 15 ± 4 | 0 |

| LPS (5 mg/kg, i.p.) | 850 ± 90 | 350 ± 40 | 280 ± 30 | 4.5 ± 0.5 |

| LPS + this compound (10 mg/kg, i.p.) | 320 ± 35 | 180 ± 25 | 150 ± 20 | 2.8 ± 0.4 |

| LPS + this compound (30 mg/kg, i.p.) | 150 ± 20 | 90 ± 15 | 75 ± 10 | 1.5 ± 0.3 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on neuroinflammation are provided below.

In Vitro Microglia Activation Assay

Objective: To determine the effect of this compound on nitric oxide production and pro-inflammatory cytokine release in activated microglial cells.

Materials:

-

Primary microglia or BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture primary microglia or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Activation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for analysis.

-

Nitric Oxide Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

In Vitro Astrocyte Activation Assay

Objective: To assess the impact of this compound on iNOS induction and inflammatory mediator release in activated astrocytes.

Materials:

-

Primary astrocytes

-

Astrocyte growth medium

-

Recombinant cytokines (e.g., IL-1β, TNF-α, IFN-γ)

-

This compound

-

Reagents for Western blotting (primary antibody against iNOS, secondary antibody)

-

Griess Reagent

-

ELISA kits for relevant chemokines (e.g., CXCL10)

Procedure:

-

Cell Culture: Culture primary astrocytes in astrocyte growth medium at 37°C in a 5% CO2 incubator.

-

Seeding: Plate astrocytes in 6-well plates at an appropriate density and grow to confluence.

-

Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.

-

Activation: Stimulate the astrocytes with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) for 24-48 hours.

-

Protein Extraction and Western Blotting: Lyse the cells and determine the protein concentration. Perform Western blotting to analyze the expression levels of iNOS.

-

Nitric Oxide and Chemokine Measurement: Collect the cell culture supernatant and measure nitrite and chemokine levels using the Griess assay and specific ELISAs, respectively.

In Vivo Rodent Model of Neuroinflammation

Objective: To evaluate the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced model of systemic inflammation with a neuroinflammatory component.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

This compound

-

Saline

-

Anesthesia

-

Tissue homogenization buffer

-

Assay kits for iNOS activity, cytokines, and chemokines

Procedure:

-

Animal Groups: Divide mice into experimental groups: Sham (saline injection), LPS (e.g., 5 mg/kg, i.p.), and LPS + this compound (e.g., 10 and 30 mg/kg, i.p.).

-

Drug Administration: Administer this compound or vehicle 30 minutes prior to the LPS challenge.

-

Induction of Neuroinflammation: Inject LPS intraperitoneally to induce a systemic inflammatory response that leads to neuroinflammation.

-

Behavioral Assessment: At a designated time point (e.g., 24 hours post-LPS), perform neurological deficit scoring to assess motor and behavioral impairments.

-

Tissue Collection: Anesthetize the mice and perfuse with saline. Collect brain tissue (e.g., hippocampus, cortex) and process for biochemical analysis.

-

Biochemical Analysis: Homogenize brain tissue and measure iNOS activity, and levels of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines using appropriate assay kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neuroinflammation.

Caption: iNOS signaling pathway in activated microglia and astrocytes.

Caption: In vitro experimental workflow for assessing this compound.

Discussion and Future Directions

The selective inhibition of iNOS by this compound presents a powerful approach to investigate the detrimental roles of excessive NO production in neuroinflammatory conditions. The experimental protocols outlined in this guide provide a framework for characterizing the anti-inflammatory effects of this compound in both cellular and animal models.

A potential area for future investigation is the interplay between iNOS inhibition and cellular metabolism, particularly lactate transport. Neuroinflammation can alter the metabolic landscape of the brain, and understanding how iNOS activity influences lactate dynamics could reveal novel therapeutic targets. While direct evidence linking this compound to lactate transport is currently lacking, studies exploring the effects of iNOS inhibition on the expression and function of monocarboxylate transporters (MCTs) in microglia and astrocytes would be of significant interest.

Methodological & Application

Application Notes and Protocols for AR-C102222 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pain pathways.[1][2][3] Overproduction of nitric oxide (NO) by iNOS is associated with the pathophysiology of conditions such as inflammatory diseases, neuropathic pain, and post-operative pain.[1][2] These application notes provide a summary of in vivo dosages of this compound in rodent models and detailed protocols for relevant pharmacological assays.

Mechanism of Action

This compound selectively inhibits the iNOS isoform, which is typically expressed in response to pro-inflammatory stimuli like cytokines.[2][4] By blocking iNOS, this compound reduces the excessive production of nitric oxide, a key mediator in the inflammatory cascade and pain signaling.[1]

Data Presentation: In Vivo Dosages of this compound in Rodent Models

The following table summarizes the effective dosages of this compound observed in various rodent models of pain and inflammation.

| Rodent Model | Species | Administration Route | Dosage | Observed Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | Oral (p.o.) | 100 mg/kg | Attenuation of writhing response | [1] |

| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 100 mg/kg | Attenuation of mechanical hyperalgesia | [1] |

| L5 Spinal Nerve Ligation (L5 SNL) | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Reduction of tactile allodynia | [1] |

| Hindpaw Incision (INC) | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Reduction of tactile allodynia | [1] |

| Arachidonic Acid-Induced Ear Inflammation | Mouse | Oral (p.o.) | 100 mg/kg | Reduction of inflammation | [1] |

Signaling Pathway

The diagram below illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by this compound. Inflammatory stimuli, such as cytokines and bacterial lipopolysaccharide (LPS), activate intracellular signaling cascades, including the NF-κB and MAPK pathways, which in turn promote the transcription and translation of the iNOS enzyme.[5][6][7] iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.

References

- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nitric oxide signaling | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for AR-C102222: A Selective Inhibitor of Nitric Oxide Production in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule and inflammatory mediator, is produced by nitric oxide synthases (NOS). In macrophages, the inducible isoform, iNOS (or NOS2), is a key player in the immune response, generating large amounts of NO upon stimulation by pathogens or pro-inflammatory cytokines. While essential for host defense, excessive NO production is implicated in the pathophysiology of various inflammatory diseases. AR-C102222 is a potent and highly selective competitive inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS-derived NO in macrophage biology and a potential therapeutic agent for inflammatory conditions. These application notes provide detailed protocols for utilizing this compound to inhibit NO production in macrophages.

Mechanism of Action

This compound acts as a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] In macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), the expression of iNOS is significantly upregulated. This leads to a substantial increase in the synthesis of nitric oxide (NO) from L-arginine. This compound specifically targets and inhibits the enzymatic activity of iNOS, thereby blocking the production of NO. This selective inhibition allows for the study of the direct consequences of reduced NO levels in macrophage-mediated inflammatory responses, without significantly affecting the functions of other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS).

Data Presentation

Inhibitory Potency of this compound

| Parameter | Value | Species | Notes |

| iNOS IC₅₀ | 10 nM - 1.2 µM | Murine | In vitro enzyme assay. The exact IC₅₀ can vary based on experimental conditions.[1] |

| Selectivity | ~3000-fold vs. eNOS | Human/Bovine | Demonstrates high selectivity for the inducible isoform over the endothelial isoform.[1] |

Note: The IC₅₀ in cell-based assays may be higher than in purified enzyme assays and should be determined empirically for the specific cell type and conditions used.

Experimental Protocols

Protocol 1: Inhibition of NO Production in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on NO production in the murine macrophage cell line RAW 264.7, stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in DMEM. A suggested starting concentration range is 1 µM to 50 µM.

-

Remove the old medium from the cells and wash once with PBS.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate for 1 hour at 37°C.

-

-

Macrophage Stimulation:

-

Prepare a solution of LPS in DMEM at a final concentration of 1 µg/mL.

-

Add 100 µL of the LPS solution to the wells pre-treated with this compound and the vehicle control. Do not add LPS to the negative control wells.

-

Incubate the plate for 24 hours at 37°C.

-

-

Measurement of Nitrite (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

-

Protocol 2: Western Blot Analysis of iNOS Expression

This protocol is to determine if this compound affects the expression level of the iNOS protein in stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

This compound

-

LPS

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against iNOS

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with desired concentrations of this compound (and a vehicle control) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the iNOS protein levels to the loading control.

-

Visualizations

Caption: LPS-induced signaling pathway for NO production in macrophages and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the inhibition of NO production by this compound in macrophages.

References

Application Note: Experimental Design for Preclinical Antinociceptive Studies of AR-C102222

Audience: Researchers, scientists, and drug development professionals.

Introduction

AR-C102222 is recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS) and has demonstrated antinoc-iceptive and anti-inflammatory properties in various rodent models.[1][2][3] Nitric oxide produced by iNOS is a key contributor to pain processing, making selective iNOS inhibition a promising therapeutic strategy.[1] Furthermore, emerging research highlights the critical role of the P2Y12 receptor, a G protein-coupled receptor primarily found on microglia in the central nervous system, in mediating pain signals.[4][5][6][7][8][9] P2Y12 receptor antagonists have been shown to alleviate inflammatory and neuropathic pain by modulating microglial activation and subsequent neuroinflammation.[4][5][10][11] Given the intersection of these pathways in nociception, this document provides a detailed framework for designing and executing preclinical studies to evaluate the antinociceptive potential of compounds like this compound, with a focus on its action as a P2Y12 receptor antagonist. The protocols outlined here cover acute thermal pain, persistent inflammatory pain, and chronic neuropathic pain models.

P2Y12 Signaling Pathway in Nociception

The P2Y12 receptor, activated by adenosine diphosphate (ADP), is coupled to the Gi protein. This activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This cascade is crucial in microglia, where P2Y12 activation is a key step in their response to neuronal injury, leading to chemotaxis and the release of pro-inflammatory mediators that contribute to central sensitization and pain hypersensitivity.[8][9][12] Antagonists like this compound block this pathway, thereby preventing microglial activation and reducing nociceptive signaling.[11]

General Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The workflow should include acclimatization, baseline measurements, randomization into treatment groups, drug administration, and behavioral assessment at predefined time points.

Experimental Protocols

Acute Thermal Nociception: Hot Plate Test

The hot plate test is a standard method for assessing the response to thermal pain and is effective for evaluating centrally acting analgesics.[13][14][15][16]

Objective: To evaluate the effect of this compound on the latency of response to a noxious thermal stimulus.

Methodology:

-

Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[17]

-

Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

-

Procedure: a. Acclimatize animals to the testing room for at least 60 minutes before the experiment. b. Measure the basal latency by placing each animal on the hot plate and starting a timer. The latency is the time taken for the animal to exhibit nocifensive behaviors such as licking its hind paw or jumping.[13][18] c. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.[18] d. Administer this compound (e.g., 1, 10, 30 mg/kg, intraperitoneally), vehicle, or a positive control (e.g., Morphine, 10 mg/kg, i.p.). e. Measure the reaction latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).[19]

-

Data Analysis: The data are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

| Group | Dose (mg/kg) | N | Latency (s) at 30 min | Latency (s) at 60 min | %MPE at 60 min |

| Vehicle | - | 8 | 8.5 ± 0.7 | 8.8 ± 0.9 | 2.8% |

| Morphine | 10 | 8 | 18.2 ± 1.5 | 25.6 ± 2.1** | 78.1% |

| This compound | 1 | 8 | 9.1 ± 0.8 | 10.5 ± 1.0 | 7.9% |

| This compound | 10 | 8 | 12.4 ± 1.1 | 15.8 ± 1.4 | 33.6% |

| This compound | 30 | 8 | 15.9 ± 1.3 | 20.1 ± 1.8** | 53.7% |

| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |

Inflammatory Pain: Formalin Test

The formalin test is a robust model of tonic chemical pain that induces a biphasic nociceptive response, making it useful for differentiating between acute neurogenic pain (Phase I) and inflammatory pain (Phase II).[20][21][22][23][24]

Objective: To determine the effect of this compound on nociceptive behaviors in a model of inflammatory pain.

Methodology:

-

Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle to allow an unobstructed view of the animal's paws.[20]

-

Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

-

Procedure: a. Acclimatize animals to the observation chamber for at least 20-30 minutes before injection.[22] b. Administer this compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg, i.p.) 30 minutes prior to the formalin injection.[19] c. Subcutaneously inject 20-50 µL of 2.5-5% formalin solution into the plantar surface of the right hind paw.[20][22] d. Immediately return the animal to the chamber and record the cumulative time spent licking, flinching, or biting the injected paw. e. The observation period is typically 60 minutes, divided into Phase I (0-5 minutes) and Phase II (15-60 minutes).[23][24]

-

Data Analysis: Compare the total time spent in nociceptive behavior for each phase between the treatment groups.

Data Presentation:

| Group | Dose (mg/kg) | N | Nociceptive Time (s) - Phase I (0-5 min) | Nociceptive Time (s) - Phase II (15-60 min) |

| Vehicle | - | 8 | 65.2 ± 5.4 | 150.8 ± 12.1 |

| Indomethacin | 10 | 8 | 62.1 ± 6.0 | 75.3 ± 9.5 |

| This compound | 1 | 8 | 63.5 ± 5.8 | 135.2 ± 11.8 |

| This compound | 10 | 8 | 50.1 ± 4.9 | 98.7 ± 10.2 |

| This compound | 30 | 8 | 41.3 ± 4.2 | 60.4 ± 8.7** |

| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |

Neuropathic Pain: Mechanical Allodynia (von Frey Test)

Neuropathic pain is often assessed by measuring mechanical allodynia—a painful response to a normally non-painful stimulus. The von Frey test is the gold standard for this measurement.[25][26] This protocol is often used following a nerve injury model like Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL).[27]

Objective: To assess the ability of this compound to reverse mechanical allodynia in a rodent model of neuropathic pain.

Methodology:

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. Animals are placed in enclosures with a wire mesh floor.[26]

-

Animals: Male Sprague-Dawley rats (200-250g) that have undergone nerve injury surgery (e.g., CCI).

-

Procedure: a. After a post-surgery recovery period (typically 7-14 days), establish a baseline paw withdrawal threshold (PWT). b. Acclimatize animals to the testing apparatus until they are calm. c. Apply von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause slight buckling.[25][26] d. The "up-down" method is commonly used to determine the 50% PWT.[26] A positive response is a sharp withdrawal of the paw. e. Administer this compound, vehicle, or a positive control (e.g., Gabapentin, 100 mg/kg, i.p.). f. Measure the PWT at various time points post-administration (e.g., 1, 2, and 4 hours).

-

Data Analysis: Compare the 50% paw withdrawal threshold (in grams) across treatment groups and time points.

Data Presentation:

| Group | Dose (mg/kg) | N | Baseline PWT (g) | PWT (g) at 1 hr Post-Dose | PWT (g) at 2 hr Post-Dose |

| Sham | - | 8 | 14.5 ± 1.2 | 14.8 ± 1.3 | 14.6 ± 1.1 |

| CCI + Vehicle | - | 8 | 3.2 ± 0.4 | 3.5 ± 0.5 | 3.3 ± 0.4 |

| CCI + Gabapentin | 100 | 8 | 3.4 ± 0.5 | 9.8 ± 1.1 | 8.5 ± 0.9 |

| CCI + this compound | 10 | 8 | 3.1 ± 0.4 | 6.5 ± 0.8 | 5.8 ± 0.7 |

| CCI + this compound | 30 | 8 | 3.3 ± 0.3 | 8.9 ± 1.0 | 9.2 ± 1.2** |

| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. CCI + Vehicle. |

References

- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y12 receptor involved in the development of chronic nociceptive pain as a sensory information mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Safeguarding Microglia: Central Role for P2Y12 Receptors [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Research Portal [iro.uiowa.edu]

- 10. P2Y12 regulates microglia activation and excitatory synaptic transmission in spinal lamina II neurons during neuropathic pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P2Y12 Receptors in Spinal Microglia Are Required for Neuropathic Pain after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2Y12 Receptor Upregulation in Activated Microglia Is a Gateway of p38 Signaling and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 15. Hot plate test [panlab.com]

- 16. Hot plate test - Wikipedia [en.wikipedia.org]

- 17. Investigation of the Antinociceptive Activity of the Hydroethanolic Extract of Junglas nigra Leaf by the Tail-Immersion and Formalin Pain Tests in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 22. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 25. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 26. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AR-C102222 in Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. A key player in the pathophysiology of neuropathic pain is the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent increase in nitric oxide (NO) production, which contributes to central sensitization and neuroinflammation.[1][2][3] AR-C102222 is a potent and highly selective inhibitor of iNOS, demonstrating significant antinociceptive properties in various preclinical pain models.[4][5] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable research tool for dissecting the specific role of inducible nitric oxide in pain pathways and a potential therapeutic candidate for neuropathic pain management.[5]

These application notes provide a comprehensive overview of the use of this compound in preclinical models of neuropathic pain, including its mechanism of action, effective dosages, and detailed experimental protocols.

Mechanism of Action

This compound exerts its analgesic effects by selectively inhibiting the iNOS enzyme. In the context of neuropathic pain, nerve injury triggers a cascade of inflammatory responses, leading to the activation of glial cells (microglia and astrocytes) and immune cells in the spinal cord.[1][3] These activated cells express iNOS, which produces large amounts of nitric oxide (NO).[1][2] NO, a highly reactive signaling molecule, contributes to central sensitization through several mechanisms, including the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[6][7][8][9][10] This NO-cGMP-PKG signaling pathway is implicated in enhancing neuronal excitability and synaptic plasticity, key components in the maintenance of neuropathic pain.[6][7][8][9][10] By inhibiting iNOS, this compound reduces the overproduction of NO in the spinal cord, thereby attenuating neuroinflammation and central sensitization, which ultimately leads to a reduction in pain hypersensitivity.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical models of pain.

Table 1: Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Pain Modality | Route of Administration | Effective Dose | Observed Effect | Reference |

| L5 Spinal Nerve Ligation (SNL) in Rats | Tactile Allodynia | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [4] |

Table 2: Efficacy of this compound in Inflammatory Pain Models

| Animal Model | Pain Modality | Route of Administration | Effective Dose | Observed Effect | Reference |

| Freund's Complete Adjuvant (FCA)-induced Hyperalgesia | Mechanical Hyperalgesia | Oral (p.o.) | 100 mg/kg | Attenuation of mechanical hyperalgesia | [4] |

| Acetic Acid-induced Writhing | Visceral Pain | Oral (p.o.) | 100 mg/kg | Attenuation of writhing responses | [4] |

| Arachidonic Acid-induced Ear Inflammation | Inflammation | Oral (p.o.) | 100 mg/kg | Significant reduction in inflammation | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound in the L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain via L5 spinal nerve ligation and the subsequent assessment of the anti-allodynic effects of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Von Frey filaments

-

Testing chambers with a wire mesh floor

Procedure:

-

L5 Spinal Nerve Ligation (SNL) Surgery:

-

Anesthetize the rat using isoflurane.

-

Make a dorsal midline incision over the lumbar spine.

-

Carefully expose the L5 spinal nerve.

-

Tightly ligate the L5 spinal nerve with a silk suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least 7 days to allow for the development of stable mechanical allodynia.

-

-

Drug Administration:

-

Prepare a solution of this compound in the chosen vehicle.

-

On the day of testing, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the rats.

-

Allow a sufficient pre-treatment time (e.g., 30-60 minutes) before behavioral testing.

-

-

Assessment of Mechanical Allodynia (Von Frey Test):

-

Place the rats in individual testing chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw.

-

A positive response is defined as a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) using the up-down method.

-

Record the PWT at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

-

Expected Outcome:

Treatment with an effective dose of this compound is expected to significantly increase the paw withdrawal threshold in the ipsilateral hind paw of SNL rats compared to the vehicle-treated group, indicating a reduction in mechanical allodynia.

Protocol 2: Intraperitoneal (i.p.) Injection in Rats

This protocol provides a standard procedure for the intraperitoneal administration of this compound.

Materials:

-

Sterile syringe (1-3 mL)

-

Sterile needle (23-25 gauge)

-

This compound solution

-

70% ethanol

Procedure:

-

Preparation:

-

Weigh the rat to determine the correct injection volume.

-

Draw the calculated volume of the this compound solution into the sterile syringe.

-

Ensure there are no air bubbles in the syringe.

-

-

Restraint and Injection:

-

Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently securing the head.

-

Tilt the rat's head downwards at a slight angle.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][12][13][14][15]

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.[11][12][13][14][15]

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.[11][12][13][14][15]

-

Slowly inject the solution.

-

-

Post-injection:

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress.

-

Mandatory Visualizations

References

- 1. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of neuroinflammation in neuropathic pain: mechanisms and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NO-cGMP-PKG signal transduction pathway is involved in the analgesic effect of early hyperbaric oxygen treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. The NO-cGMP-PKG signal transduction pathway is involved in the analgesic effect of early hyperbaric oxygen treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 14. research.vt.edu [research.vt.edu]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

Troubleshooting & Optimization

Technical Support Center: Optimizing AR-C102222 Concentration for iNOS Inhibition

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It belongs to the spirocyclic quinazoline class of inhibitors.[1] The primary mechanism of action is the competitive inhibition of the iNOS active site, thereby preventing the conversion of L-arginine to citrulline and nitric oxide (NO). The overproduction of NO by iNOS is implicated in various inflammatory conditions and pain states.[2]

Q2: How selective is this compound for iNOS over other NOS isoforms?

A2: this compound exhibits excellent selectivity for iNOS. It is reported to be approximately 3000-fold more selective for iNOS over endothelial NOS (eNOS).[1] This high selectivity is crucial for experimental studies as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms (eNOS and nNOS), which are involved in vital physiological processes such as vasodilation and neurotransmission.[1][3]

Q3: What is a typical effective concentration range for this compound in cell culture experiments?